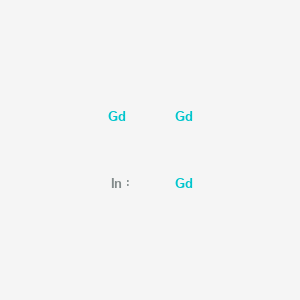
Gadolinium--indium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–indium (3/1) is an intermetallic compound composed of gadolinium and indium in a 3:1 atomic ratio. This compound is part of the rare-earth metal alloys, which are known for their unique magnetic, electronic, and structural properties. Gadolinium is a lanthanide element with significant magnetic properties, while indium is a post-transition metal known for its malleability and ability to form alloys.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium–indium (3/1) can be synthesized through various methods, including solid-state reactions and high-temperature alloying. One common method involves the direct reaction of gadolinium and indium metals in a controlled atmosphere. The metals are heated to a temperature where they can react to form the desired intermetallic compound. The reaction typically occurs in a vacuum or inert gas environment to prevent oxidation.
Industrial Production Methods: In industrial settings, gadolinium–indium (3/1) is produced using high-purity gadolinium and indium metals. The metals are melted together in an induction furnace under a protective atmosphere. The molten alloy is then cast into molds and allowed to cool slowly to form the intermetallic compound. The resulting material is then subjected to various heat treatments to achieve the desired phase and microstructure.
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium–indium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, gadolinium–indium (3/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to revert to its metallic form.
Substitution: Gadolinium–indium (3/1) can participate in substitution reactions with other metals or non-metals, leading to the formation of new intermetallic compounds.
Major Products Formed:
Oxidation: Gadolinium oxide and indium oxide.
Reduction: Metallic gadolinium and indium.
Substitution: Various intermetallic compounds depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Gadolinium–indium (3/1) has several scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Investigated for its potential use in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance magnets, electronic devices, and advanced materials for aerospace and defense applications.
Wirkmechanismus
The mechanism by which gadolinium–indium (3/1) exerts its effects is primarily related to its magnetic and electronic properties. Gadolinium’s unpaired electrons contribute to its strong magnetic moment, making it useful in applications requiring high magnetic susceptibility. The compound’s ability to form stable alloys with indium enhances its structural integrity and resistance to corrosion. These properties are leveraged in various technological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Gadolinium–aluminum (3/1): Similar magnetic properties but different structural characteristics.
Gadolinium–gallium (3/1): Comparable in terms of magnetic susceptibility but varies in electronic properties.
Gadolinium–tin (3/1): Shares some magnetic properties but differs in chemical reactivity and stability.
Uniqueness: Gadolinium–indium (3/1) is unique due to its combination of gadolinium’s magnetic properties and indium’s malleability and alloy-forming ability. This combination results in a compound with exceptional magnetic, electronic, and structural properties, making it suitable for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12064-67-4 |
|---|---|
Molekularformel |
Gd3In |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
gadolinium;indium |
InChI |
InChI=1S/3Gd.In |
InChI-Schlüssel |
IZMDFWKFKQNRAJ-UHFFFAOYSA-N |
Kanonische SMILES |
[In].[Gd].[Gd].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















